

Piperazine-2-carboxylic acid CAS number and physical properties

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Compound of Interest

Compound Name: Piperazine-2-carboxylic acid

Cat. No.: B1223399

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Technical Guide to Piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Piperazine-2-carboxylic acid**, a crucial heterocyclic building block in modern medicinal chemistry. It details the compound's physical and chemical properties, experimental protocols for its synthesis and analysis, and its application in the development of novel therapeutics, including its role as a precursor to CXCR4 antagonists.

Chemical Identity

Piperazine-2-carboxylic acid is a derivative of piperazine, featuring a carboxylic acid group at the second position of the ring. Due to its chiral center, it can exist as a racemate or as individual enantiomers. It is most commonly handled as a free base or as a dihydrochloride salt.

The primary Chemical Abstracts Service (CAS) number for the racemic form of **Piperazine-2-carboxylic acid** is 2762-32-5.^{[1][2][3]} However, researchers may encounter several other CAS numbers corresponding to different forms of the molecule:

- **Piperazine-2-carboxylic acid** Dihydrochloride: 3022-15-9, 133525-05-0^{[4][5][6]}
- **(S)-Piperazine-2-carboxylic acid**: 147650-70-2^[7]

- (+/-)-Piperazine-2-carboxylic acid dihydrochloride: 3022-15-9[5][8][9]

Physical and Chemical Properties

Piperazine-2-carboxylic acid is typically a white to yellow or brown crystalline powder.[2][4] As an amino acid, it possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups, allowing it to exist as a zwitterion. While specific quantitative solubility data is not widely published, the parent compound, piperazine, is highly soluble in water, and this derivative is expected to be soluble in polar solvents.[10][11] Derivatives with protecting groups, such as Boc or Benzyl, exhibit lower solubility in water and higher solubility in organic solvents like dichloromethane.[5]

Data Summary

All quantitative data for the parent compound (racemic, free base) are summarized in the table below. Note that some values are predicted based on computational models.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	[1][4][7]
Molecular Weight	130.15 g/mol	[1][10]
Melting Point	265 °C (decomposes)	[2][5]
Boiling Point (Predicted)	313.6 ± 37.0 °C	[2][7]
Density (Predicted)	1.174 g/cm ³	[2][7]
pKa ₁ (Predicted)	1.90 ± 0.20	[2]
pKa ₂ (Predicted)	Not specified	

Note: The melting point can vary depending on the form. The (S)-enantiomer is reported to melt at 243-247 °C (decomposes)[7], while the dihydrochloride salt also melts at 265 °C (decomposes).[12]

Experimental Protocols

Synthesis Methodologies

Piperazine-2-carboxylic acid and its derivatives can be synthesized through various routes. Below are two common strategies found in the literature.

1. Asymmetric Hydrogenation of Pyrazine-2-carboxylate

This method produces optically active **piperazine-2-carboxylic acid** derivatives by hydrogenating the corresponding aromatic pyrazine precursor using a chiral catalyst.

- **Step 1: Esterification of Pyrazinecarboxylic Acid:** Pyrazinecarboxylic acid is first converted to its corresponding ester (e.g., methyl or tert-butyl ester). For example, pyrazinecarboxylic acid can be reacted with thionyl chloride in methanol to produce methyl pyrazinecarboxylate.[\[6\]](#)
- **Step 2: Asymmetric Hydrogenation:** The pyrazinecarboxylate ester is hydrogenated under pressure (e.g., 50 bar H₂) using an optically active rhodium complex as a catalyst. This step introduces the chirality and reduces the aromatic ring to a piperazine ring.[\[6\]](#)
- **Step 3: Hydrolysis:** The resulting piperazine-2-carboxylate ester is hydrolyzed under acidic conditions (e.g., 32% hydrochloric acid at 100 °C) to yield the final **piperazine-2-carboxylic acid**, typically isolated as its hydrochloride salt.[\[6\]](#)

2. Cyclization from N,N'-Dibenzylethylenediamine

This route builds the piperazine ring through a cyclization reaction.

- **Step 1: Cyclization Reaction:** N,N'-Dibenzyl-ethane-1,2-diamine is reacted with a methyl 2,3-dibromopropionate in the presence of a base like triethylamine (Et₃N) in a solvent such as toluene. The mixture is heated to reflux, leading to the formation of 1,4-dibenzyl-**piperazine-2-carboxylic acid** methyl ester.[\[13\]](#)
- **Step 2: Deprotection/Hydrolysis:** The dibenzyl protecting groups are removed, and the ester is hydrolyzed to yield the final product. This typically involves catalytic hydrogenation to remove the benzyl groups and subsequent saponification or acid hydrolysis of the ester.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of **piperazine-2-carboxylic acid** often requires derivatization, as the core structure lacks a strong chromophore for standard UV detection.[\[14\]](#)

- 1. Derivatization:
 - To enable sensitive detection, the primary or secondary amine of the piperazine ring is reacted with a labeling agent.
 - For chiral analysis, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is effective.[\[15\]](#)
 - For general quantification, agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride can be used to form a stable, UV-active or fluorescent derivative.[\[14\]](#)[\[16\]](#)
 - Procedure Example (Dansylation): The sample is reconstituted in a suitable solvent (e.g., acetonitrile). Dansyl chloride is added, along with a catalytic amount of a base like triethylamine, and the reaction is allowed to proceed to completion.
- 2. HPLC Conditions (Example):
 - Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m particle size).[\[16\]](#)
 - Mobile Phase: A gradient elution is typically used.
 - Phase A: Water/Methanol mixture (e.g., 70:30 v/v) with an ion-pairing agent like heptanesulfonic acid (5 mM) and acidified with phosphoric acid.[\[16\]](#)
 - Phase B: Methanol/Water mixture (e.g., 90:10 v/v) with the same additives.[\[16\]](#)
 - Gradient Program: Start with a high percentage of Phase A, ramping up to a high percentage of Phase B to elute the derivatized analyte.
 - Flow Rate: 1.0 mL/min.[\[16\]](#)
 - Detection: UV or Fluorescence detector set to the appropriate wavelength for the chosen derivative (e.g., ~254 nm for dansyl derivatives).

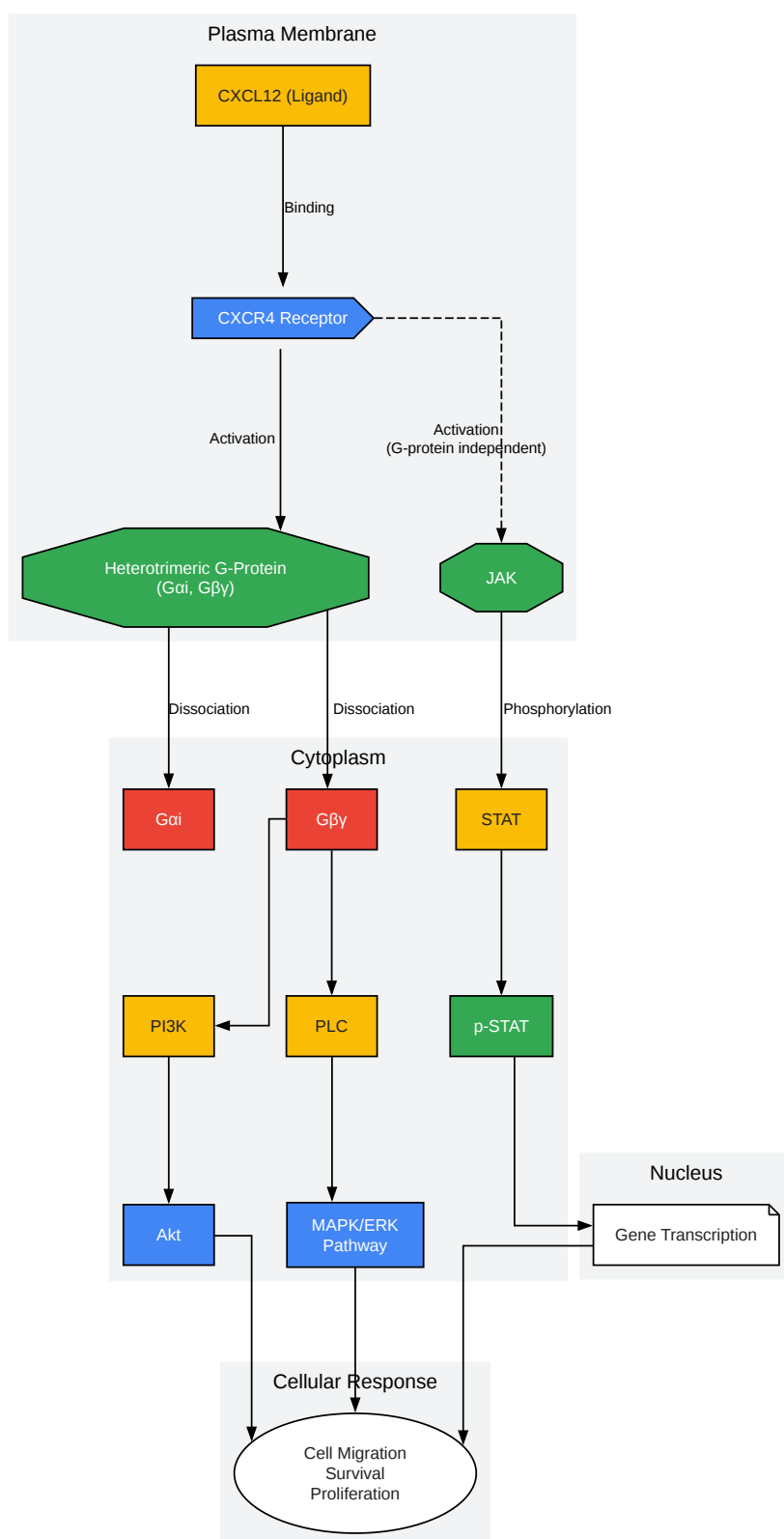
- Quantification: A calibration curve is generated using certified reference standards derivatized in the same manner as the samples.

Applications and Signaling Pathway Involvement

Piperazine-2-carboxylic acid is a "privileged scaffold" in medicinal chemistry, serving as a versatile starting material for a wide range of bioactive molecules.^[17] Its derivatives have been investigated for numerous therapeutic applications, including agents targeting the central nervous system, anti-inflammatory compounds, and antivirals.^{[18][19][20]}

One of its most significant applications is in the synthesis of antagonists for the CXCR4 receptor.^[21] CXCR4 is a chemokine receptor that, upon binding its natural ligand CXCL12 (SDF-1), activates signaling pathways crucial for cell migration, proliferation, and survival.^{[1][4]} These pathways are implicated in cancer metastasis and inflammatory diseases, making CXCR4 an important drug target.

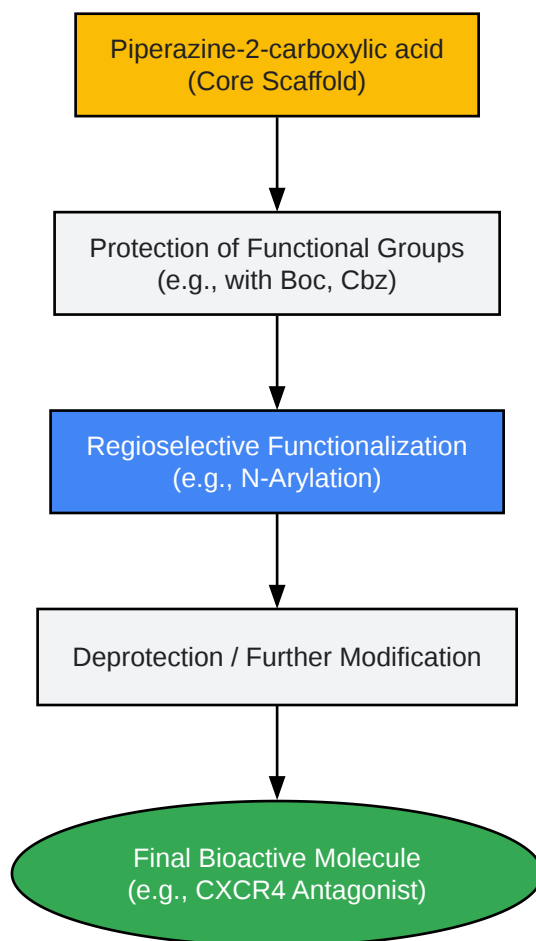
Below is a diagram illustrating the major signaling cascades initiated by CXCR4 activation.



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Caption: The CXCL12/CXCR4 signaling pathway.

The role of **Piperazine-2-carboxylic acid** as a key intermediate in developing molecules that can modulate this pathway is illustrated in the logical workflow below.



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Caption: Synthetic workflow from core scaffold to drug candidate.

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